tert-Butyl 4-hydrazinylazepane-1-carboxylate
CAS No.:
Cat. No.: VC20459380
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O2 |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl 4-hydrazinylazepane-1-carboxylate |
| Standard InChI | InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-7-4-5-9(13-12)6-8-14/h9,13H,4-8,12H2,1-3H3 |
| Standard InChI Key | UVJNRYODEFAKAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)NN |
Introduction
tert-Butyl 4-hydrazinylazepane-1-carboxylate is a chemical compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by a tert-butyl group and a hydrazine moiety attached to the azepane structure, making it of significant interest in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of tert-Butyl 4-hydrazinylazepane-1-carboxylate typically involves several steps, often requiring controlled conditions such as temperature and inert atmospheres to prevent side reactions. Reactions are commonly performed under argon or nitrogen to avoid moisture interference.
Synthesis Steps:
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Starting Materials: The synthesis may begin with tert-butyl esters reacting with hydrazines or related derivatives.
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Reaction Conditions: Controlled temperature and inert atmospheres are crucial.
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Purification: Methods may include chromatography to achieve high purity.
Applications and Research Findings
tert-Butyl 4-hydrazinylazepane-1-carboxylate is of interest in pharmaceutical research due to its potential as an intermediate in drug synthesis. Its unique structure suggests interactions with biological targets, making it a subject of ongoing research in medicinal chemistry.
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Used as an intermediate in drug synthesis. |
| Medicinal Chemistry | Potential interactions with biological targets due to its nitrogen-rich framework. |
Comparison with Similar Compounds
tert-Butyl 4-hydrazinylazepane-1-carboxylate is distinct from other compounds due to its combination of a hydrazine moiety with an azepane ring. Similar compounds include those with piperidine rings or different functional groups like hydroxymethyl or cyanomethyl.
| Compound Name | Unique Features |
|---|---|
| tert-Butyl 4-(hydrazinocarbonyl)piperidine | Contains a piperidine ring instead of azepane. |
| tert-Butyl 4-(hydroxymethyl)piperidine | Features a hydroxymethyl group instead of hydrazine. |
| tert-Butyl 4-(cyanomethyl)-piperidine | Includes a cyanomethyl group. |
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